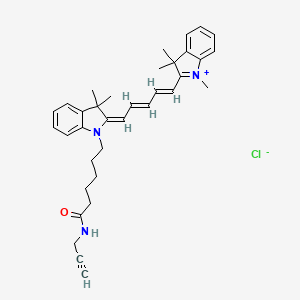

Cy5 alkyne

Description

Properties

IUPAC Name |

6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N3O.ClH/c1-7-25-36-33(39)24-12-9-17-26-38-30-21-16-14-19-28(30)35(4,5)32(38)23-11-8-10-22-31-34(2,3)27-18-13-15-20-29(27)37(31)6;/h1,8,10-11,13-16,18-23H,9,12,17,24-26H2,2-6H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWXUNAERRNFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural Elucidation and Application of Cy5 Alkyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Cy5 alkyne, a fluorescent probe widely utilized in biological research. The document details its molecular architecture, key quantitative characteristics, and standardized protocols for its use in labeling biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

Core Molecular Structure and Properties

Cy5 alkyne is a far-red fluorescent dye belonging to the cyanine (B1664457) family. Its structure is characterized by a core cyanine dye, which is responsible for its fluorescent properties, and a terminal alkyne group. This alkyne moiety serves as a reactive handle for covalent attachment to molecules containing an azide (B81097) group via the highly efficient and bioorthogonal click chemistry reaction.[1][2] The molecular structure allows for its application in a variety of aqueous environments, with its fluorescence being stable over a pH range of 4 to 10.[1]

Below is a diagram illustrating the fundamental chemical structure of a common form of Cy5 alkyne.

Caption: Generalized structure of a Cy5 alkyne molecule.

Quantitative Data Summary

The photophysical and chemical properties of Cy5 alkyne are critical for its effective use in various applications. The following table summarizes key quantitative data for a common variant of Cy5 alkyne.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₄₂ClN₃O | [3] |

| Molecular Weight | ~556.2 g/mol | [3] |

| Excitation Maximum (λex) | ~650 nm | [4] |

| Emission Maximum (λem) | ~665-670 nm | [4][5] |

| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [6] |

| Solubility | Soluble in DMSO and DMF | [6] |

| Purity (typical) | >95% (HPLC) | [4] |

Experimental Protocols

The primary application of Cy5 alkyne is the fluorescent labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This section provides detailed methodologies for the labeling of proteins and nucleic acids.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The general workflow for labeling an azide-modified biomolecule with Cy5 alkyne is depicted below.

Caption: Experimental workflow for Cy5 alkyne labeling via CuAAC.

Detailed Methodology for Protein Labeling

This protocol is designed for the labeling of a protein that has been metabolically or chemically modified to contain an azide group.

-

Protein Preparation:

-

Ensure the azide-modified protein is in a buffer free of primary amines (e.g., Tris) and at a concentration of 2-10 mg/mL.[7]

-

A suitable buffer is 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.5-9.0.[7][8] If necessary, perform a buffer exchange using dialysis or a desalting column.[7]

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Cy5 alkyne in anhydrous DMSO.[9]

-

Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.[10]

-

Prepare a 20 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.[10]

-

Prepare a 100 mM stock solution of a copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), in water.[10]

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein solution with the Cy5 alkyne stock solution. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10-fold molar excess of Cy5 alkyne is common.

-

Add the THPTA solution to the protein-dye mixture to a final concentration of 2 mM.

-

Add the CuSO₄ solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 10 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8]

-

-

Purification of Labeled Protein:

-

Remove the unreacted Cy5 alkyne and other small molecules using size-exclusion chromatography (e.g., a spin column with an appropriate molecular weight cutoff), dialysis, or HPLC.[1][7]

-

For spin column purification, equilibrate the column with the desired storage buffer before loading the reaction mixture.[7][8] Centrifuge to collect the purified, labeled protein.[7][8]

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[7]

-

Detailed Methodology for Nucleic Acid Labeling

This protocol is suitable for labeling oligonucleotides or DNA that have been synthesized to include an alkyne group.

-

Nucleic Acid Preparation:

-

Reagent Preparation:

-

Labeling Reaction:

-

In a pressure-tight vial, combine the alkyne-modified nucleic acid with a 2-5 fold molar excess of Cy5 azide.[11][12]

-

Add 2 M triethylammonium (B8662869) acetate (B1210297) buffer (pH 7.0) to a final concentration of 0.2 M.[9]

-

Add DMSO to the reaction mixture (the final percentage may vary, but up to 50% is common).[9]

-

Prepare a premixed solution of CuSO₄ and the stabilizing ligand. A 5:1 ligand-to-copper ratio is often used.[13] Add this complex to the reaction mixture.

-

Add a fresh solution of sodium ascorbate to initiate the reaction.[10]

-

Incubate the reaction at room temperature for 30 minutes to 4 hours, or overnight, protected from light.[9][12]

-

-

Purification of Labeled Nucleic Acid:

-

Precipitate the labeled nucleic acid using ethanol (B145695) or acetone (B3395972).[9]

-

Wash the pellet with cold 70% ethanol or acetone to remove unreacted reagents.[9]

-

Alternatively, purify the labeled nucleic acid using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[9][14]

-

-

Characterization:

-

Confirm successful labeling and assess purity using methods such as MALDI-TOF mass spectrometry or by analyzing the absorbance spectrum of the purified product.[12]

-

References

- 1. lifetein.com [lifetein.com]

- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 3. Cy5 alkyne | C35H42ClN3O | CID 91757884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Cy5-alkyne | 1223357-57-0 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Protein Cy5 Labeling Kit (ab288096) is not available | Abcam [abcam.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. broadpharm.com [broadpharm.com]

- 11. interchim.fr [interchim.fr]

- 12. glenresearch.com [glenresearch.com]

- 13. jenabioscience.com [jenabioscience.com]

- 14. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]

Cy5 Alkyne: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical and physical properties, experimental applications, and core methodologies for Cy5 alkyne, a versatile fluorophore for bioconjugation.

Cy5 alkyne is a far-red fluorescent probe widely utilized in biological research and drug development for the labeling and visualization of biomolecules.[1][2][3] Its terminal alkyne group allows for covalent attachment to azide-modified molecules through a highly efficient and specific bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3][4] This technical guide provides a comprehensive overview of the essential properties of Cy5 alkyne, detailed experimental protocols for its use, and visual representations of key workflows.

Core Chemical and Physical Properties

The utility of Cy5 alkyne as a fluorescent label is defined by its distinct chemical and physical characteristics. These properties, including its molecular weight, spectral characteristics, and solubility, are critical for experimental design and data interpretation. The quantitative data for Cy5 alkyne are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 556.18 g/mol ; 787.96 g/mol (protonated); 807.90 g/mol | [1][5][6][7] |

| Appearance | Blue or dark blue solid/powder | [1][2][8] |

| Excitation Maximum (λex) | ~646 - 651 nm | [3][7][9][10] |

| Emission Maximum (λem) | ~662 - 670 nm | [3][7][9][10] |

| Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [1][3][6][9][10] |

| Quantum Yield (Φ) | ~0.2 - 0.27 | [3][7][9][10] |

| Solubility | Soluble in DMSO, DMF, DCM, and water | [1][2][3][6][8] |

| Purity | >95% (as determined by HPLC) | [1][6][8] |

| Storage Conditions | -20°C, desiccated and protected from light | [1][2][3][6][8] |

Note: The molecular weight of Cy5 alkyne can vary depending on the specific salt form and whether it is the sulfonated or non-sulfonated version. The protonated form is also commonly cited.

The fluorescence of Cy5 alkyne is notable for its pH insensitivity in the range of pH 4 to 10, making it a robust probe for a variety of biological applications.[1][6] It is spectrally similar to other common far-red fluorophores such as Alexa Fluor® 647.[1][6]

Experimental Applications and Protocols

The primary application of Cy5 alkyne is in the fluorescent labeling of azide-containing biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This click chemistry reaction is highly specific and efficient, proceeding readily in aqueous environments, which makes it ideal for bioconjugation.[11] Labeled molecules can then be visualized in a variety of applications, including:

Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following protocol provides a general framework for the labeling of an azide-modified biomolecule (e.g., a protein or nucleic acid) with Cy5 alkyne. Reagent concentrations and reaction times may need to be optimized for specific applications.

Materials:

-

Azide-modified biomolecule

-

Cy5 alkyne

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

-

DMSO or DMF for dissolving Cy5 alkyne

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Cy5 alkyne in DMSO or DMF.

-

Prepare stock solutions of CuSO₄, the reducing agent, and the copper(I)-stabilizing ligand in an appropriate buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the Cy5 alkyne stock solution. The molar ratio of dye to biomolecule may need to be optimized.

-

Add the copper(I)-stabilizing ligand to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared reducing agent.

-

-

Incubation:

-

Incubate the reaction at room temperature for a designated period, typically ranging from 30 minutes to several hours. Protect the reaction from light.

-

-

Purification:

-

Purify the Cy5-labeled biomolecule from unreacted dye and catalyst components using an appropriate method such as size-exclusion chromatography, dialysis, or spin columns.

-

-

Storage:

-

Store the purified, labeled biomolecule at 4°C for short-term storage or -20°C for long-term storage, protected from light.

-

Visualizing the Workflow: The CuAAC Reaction

The copper-catalyzed azide-alkyne cycloaddition reaction is a straightforward yet powerful method for bioconjugation. The following diagram illustrates the key components and the resulting covalent linkage.

Caption: Workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Cy5-alkyne | 1223357-57-0 [amp.chemicalbook.com]

- 3. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. labsolu.ca [labsolu.ca]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Cyanine 5 alkyne [equivalent to Cy5® alkyne] | AAT Bioquest [aatbio.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. interchim.fr [interchim.fr]

The Core Mechanism of Cy5 Alkyne Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms, experimental protocols, and practical applications of Cy5 alkyne click chemistry, a cornerstone of modern bioconjugation. The remarkable efficiency and bioorthogonality of click chemistry, coupled with the favorable photophysical properties of the Cyanine5 (Cy5) fluorophore, have established this methodology as an indispensable tool in drug discovery, diagnostics, and fundamental biological research.

Introduction to Cy5 Alkyne Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, proceeding under mild, often aqueous, conditions with no or minimal byproducts.[1][2] The most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] When coupled with a Cy5 alkyne molecule, these reactions allow for the covalent attachment of a bright, far-red fluorescent label to a variety of biomolecules, including proteins, nucleic acids, and small molecules.[5][6] This enables researchers to track, visualize, and quantify biological processes with high sensitivity and specificity.[7]

Key Advantages of Cy5 Alkyne Click Chemistry:

-

High Specificity: The azide (B81097) and alkyne functional groups are bioorthogonal, meaning they do not react with native functional groups found in biological systems, ensuring highly specific labeling.[8][9]

-

Efficiency: The reactions are typically fast and proceed to completion, often in less than an hour.[1]

-

Mild Reaction Conditions: Click reactions can be performed in aqueous buffers at room temperature and a wide pH range (typically 4-11 for CuAAC), preserving the integrity of sensitive biomolecules.[2][10]

-

Excellent Photophysical Properties of Cy5: Cy5 is a bright and photostable fluorophore with excitation and emission maxima in the far-red region of the spectrum (~650 nm and ~670 nm, respectively).[6][11] This spectral range minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[6]

Core Mechanisms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry and involves the reaction between a terminal alkyne (like Cy5 alkyne) and an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.[2][3] The copper(I) catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[10]

The catalytic cycle of CuAAC involves several key steps:

-

Formation of Copper(I)-Acetylide: The catalytically active Cu(I) species coordinates to the terminal alkyne of the Cy5 molecule, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.

-

Activation of the Azide: The azide coordinates to the copper center.

-

Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

-

Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the stable Cy5-triazole product and regenerates the Cu(I) catalyst.

The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[10] A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and prevent oxidative homocoupling of the alkyne.[12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as live-cell imaging, SPAAC provides a powerful copper-free alternative.[4] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a catalyst.[13] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring.[4]

The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide and the strained alkyne react in a single step to form the triazole product. The reaction rate is highly dependent on the structure of the cyclooctyne, with more strained systems exhibiting faster kinetics.[14]

Quantitative Data

The efficiency and outcome of Cy5 alkyne click chemistry can be characterized by several quantitative parameters.

| Parameter | CuAAC with Cy5 Alkyne | SPAAC with Cy5-Azide and Cyclooctynes | Reference(s) |

| Second-Order Rate Constant (k) | 10 to 10⁴ M⁻¹s⁻¹ | DIBAC/DBCO: ~0.1 - 1 M⁻¹s⁻¹ BCN: ~0.01 - 0.1 M⁻¹s⁻¹ BARAC: > 1 M⁻¹s⁻¹ | [3][14] |

| Quantum Yield (Φ) of Cy5 | ~0.27 (in PBS) | ~0.27 (in PBS) | [15][16] |

| Excitation Maximum (λex) | ~650 nm | ~650 nm | [11] |

| Emission Maximum (λem) | ~670 nm | ~670 nm | [11] |

Note: The quantum yield of the final Cy5-triazole product is expected to be similar to that of the parent Cy5 dye, although it can be influenced by the local environment. The reaction rates for SPAAC are highly dependent on the specific cyclooctyne used.[14]

Experimental Protocols

General Protocol for Labeling Proteins with Cy5 Alkyne via CuAAC

This protocol provides a general guideline for labeling an azide-modified protein with Cy5 alkyne.

Materials:

-

Azide-modified protein in a copper- and azide-free buffer (e.g., PBS, pH 7.4)

-

Cy5 alkyne

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

DMSO or DMF for dissolving Cy5 alkyne

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Reagents:

-

Dissolve Cy5 alkyne in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Prepare a fresh solution of sodium ascorbate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration typically 1-10 mg/mL) with the Cy5 alkyne stock solution. A 3-10 fold molar excess of the dye is often used.[12]

-

Add the THPTA stock solution to a final concentration of 1 mM.

-

Add the CuSO₄ stock solution to a final concentration of 0.1-0.5 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1 hour, protected from light.[17]

-

-

Purification:

-

Remove the unreacted Cy5 alkyne and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.[17]

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the Cy5 dye (at ~650 nm).

-

General Protocol for Labeling Azide-Modified DNA with a DBCO-Cy5 via SPAAC

This protocol outlines the labeling of azide-modified DNA with a DBCO-functionalized Cy5 dye.

Materials:

-

Azide-modified DNA

-

DBCO-Cy5

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO for dissolving DBCO-Cy5

-

Ethanol (B145695) for DNA precipitation (optional)

Procedure:

-

Prepare Reagents:

-

Dissolve DBCO-Cy5 in DMSO to create a stock solution (e.g., 10 mM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the azide-modified DNA in the reaction buffer.

-

Add the DBCO-Cy5 stock solution to the DNA solution. A molar excess of the DBCO-Cy5 is typically used.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary, protected from light. The reaction time will depend on the concentration of the reactants.

-

-

Purification:

-

Purify the labeled DNA from unreacted DBCO-Cy5. This can be achieved by ethanol precipitation, size-exclusion chromatography, or other DNA purification methods.

-

-

Analysis:

-

Confirm the labeling by gel electrophoresis with fluorescence imaging or by UV-Vis spectroscopy.

-

Visualizations

Signaling Pathway Visualization

Cy5 alkyne click chemistry is instrumental in visualizing and studying signaling pathways. A common application involves labeling a ligand or an antibody with Cy5 to track its interaction with a cell surface receptor and the subsequent downstream signaling events.

Caption: Visualization of a generic signaling pathway initiated by a Cy5-labeled ligand.

Experimental Workflow for In Vivo Imaging

In drug development, Cy5 alkyne click chemistry is employed for in vivo imaging to study the biodistribution and target engagement of drug candidates.

Caption: A generalized workflow for in vivo imaging using SPAAC with a Cy5-labeled probe.

High-Throughput Screening (HTS) Workflow

Click chemistry is a valuable tool in high-throughput screening for the discovery of new drug leads.

Caption: A workflow for high-throughput screening utilizing Cy5 alkyne click chemistry.

Conclusion

Cy5 alkyne click chemistry represents a powerful and versatile platform for the fluorescent labeling of biomolecules. Its high efficiency, specificity, and the favorable spectral properties of the Cy5 dye make it an invaluable tool for researchers in both academic and industrial settings. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methodologies allows for a broad range of applications, from in vitro assays to in vivo imaging in live animals. As the field of chemical biology continues to evolve, the applications of Cy5 alkyne click chemistry in drug discovery, diagnostics, and our fundamental understanding of biological systems are certain to expand even further.

References

- 1. abpbio.com [abpbio.com]

- 2. interchim.fr [interchim.fr]

- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 7. benchchem.com [benchchem.com]

- 8. FastClick™ Cy5 Alkyne | AAT Bioquest [aatbio.com]

- 9. interchim.fr [interchim.fr]

- 10. Click Chemistry [organic-chemistry.org]

- 11. vectorlabs.com [vectorlabs.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 17. content.abcam.com [content.abcam.com]

An In-depth Technical Guide to Cy5 Alkyne: Excitation, Emission, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5 alkyne, a far-red fluorescent probe widely utilized in biological research. We will delve into its core photophysical properties, provide detailed experimental protocols for its application in click chemistry, and explore its use in studying cellular signaling pathways.

Core Concepts: Photophysical Properties of Cy5 Alkyne

Cy5 alkyne is a member of the cyanine (B1664457) dye family, characterized by its high molar extinction coefficient and good quantum yield, making it a bright and photostable fluorophore.[1][2] Its fluorescence emission in the far-red region of the spectrum is particularly advantageous for biological imaging, as it minimizes autofluorescence from endogenous cellular components.[3] The alkyne functional group enables its covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][4]

The spectral properties of Cy5 alkyne are nearly identical to those of other Cy5-based dyes and Alexa Fluor® 647.[4][5] Its fluorescence is stable over a broad pH range, from 4 to 10.[4][5]

Table 1: Photophysical Properties of Cy5 Alkyne

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 - 650 nm | [1][2][6] |

| Emission Maximum (λem) | ~662 - 680 nm | [1][2][6] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1][4][6] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [1][6] |

| Recommended Laser Lines | 633 nm, 647 nm | [4][5] |

Table 2: Comparison of Cy5 Alkyne and Alexa Fluor® 647 Alkyne

For researchers selecting a far-red fluorescent alkyne, a comparison with the commonly used Alexa Fluor® 647 alkyne is often necessary. While spectrally very similar, there can be subtle differences in photostability and brightness in specific applications.

| Property | Cy5 Alkyne | Alexa Fluor® 647 Alkyne | Reference(s) |

| Excitation Maximum (λex) | ~646 - 650 nm | ~650 nm | [1][7] |

| Emission Maximum (λem) | ~662 - 680 nm | ~665 nm | [1][7] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~239,000 cm⁻¹M⁻¹ | [4][7] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | Generally considered higher | [1][8] |

| Photostability | Good | Generally considered higher | [8][9] |

Experimental Applications and Protocols

The primary application of Cy5 alkyne is its use in click chemistry to label and visualize azide-modified biomolecules. This is often achieved through metabolic labeling, where cells are incubated with a precursor molecule containing an azide (B81097) group, which is then incorporated into a specific class of biomolecules (e.g., proteins, glycans, lipids).

General Workflow for Metabolic Labeling and Click Chemistry

The following diagram illustrates the general workflow for labeling and detecting biomolecules using metabolic incorporation of an azide-containing precursor followed by click chemistry with Cy5 alkyne.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]

The Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate only inoffensive byproducts.[1] This particular reaction has gained immense traction in various scientific disciplines, including drug discovery, bioconjugation, and materials science, owing to its remarkable efficiency, selectivity, and biocompatibility.[2][3][4] The CuAAC reaction involves the coupling of an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole, a stable and versatile heterocyclic linker.[3] This guide provides a comprehensive overview of the core principles of CuAAC, including its mechanism, quantitative performance data, detailed experimental protocols, and its application in drug development workflows.

The Core Principle: Mechanism of CuAAC

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 108 and renders it highly regioselective, exclusively yielding the 1,4-isomer.[1][5] The currently accepted mechanism for CuAAC is a stepwise process, as opposed to the concerted mechanism of the thermal reaction.

The catalytic cycle is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper-acetylide intermediate.[6] The azide then coordinates to the copper center, and a subsequent cyclization step forms a six-membered metallacycle intermediate. This intermediate then undergoes rearrangement and protonation to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst for the next cycle.[7] Studies have suggested that the transition state may involve two copper atoms, with one activating the alkyne and the other activating the azide.[6]

Quantitative Performance Data

The efficiency of the CuAAC reaction is highly dependent on the choice of the copper source, the presence and nature of accelerating ligands, and the reaction conditions. The following tables summarize key quantitative data for common catalyst systems.

Table 1: Comparison of Common Copper Catalyst Systems

| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |

| CuSO₄ / Sodium Ascorbate (B8700270) | 1 | 0.5 - 3.5 h | 50 | 80 - 96% | Inexpensive, readily available, effective in aqueous media.[6] | Requires a reducing agent, potential for copper contamination.[6] |

| CuI | 1 | 2 - 8 h | Room Temp | 91 - 97% | Direct use of Cu(I), often no reducing agent needed initially.[6] | Cu(I) is prone to oxidation.[6] |

| CuBr | 0.5 - 5 | 24 - 48 h | 25 - 40 | 40 - 84% | Readily available Cu(I) source.[8] | Slower reaction rates compared to other systems.[7] |

| [Cu(PPh₃)₃Br] | - | - | - | 96% | Highly efficient for bulk polymerization.[6] | Higher cost, potential for phosphine (B1218219) ligand side reactions.[6] |

| Supported Cu₂O/CuO on Carbon | - | - | - | High | Robust, efficient, easily recoverable and reusable.[6] | May require higher catalyst loading or longer reaction times.[6] |

Table 2: Performance of Common Accelerating Ligands

| Ligand | Key Features | Typical Reaction Conditions | Observed Rate Constant (kobs) |

| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Stabilizes Cu(I) against oxidation and disproportionation.[9] | Aqueous/organic co-solvents due to lower water solubility.[10] | Rate enhancement observed, but can be solvent-dependent.[10] |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Highly water-soluble, accelerates reaction in aqueous media, reduces cytotoxicity.[6] | Aqueous buffers (e.g., phosphate (B84403) buffer, pH 7-8).[6] | kobs = 5.1 ± 0.5 M-1s-1 (in one study).[11] |

| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Water-soluble, provides fast kinetics and suppresses cytotoxicity, ideal for bioconjugation.[12] | Aqueous buffers.[1] | Outperforms THPTA in some bioconjugation contexts.[13] |

Experimental Protocols

The versatility of CuAAC allows for its application in both small molecule synthesis and complex bioconjugation reactions. The following are detailed protocols for these two common applications.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic azides and alkynes.

Materials:

-

Azide-functionalized molecule (1.0 equivalent)

-

Alkyne-functionalized molecule (1.0-1.2 equivalents)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium Ascorbate (10-20 mol%)

-

Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

Procedure:

-

Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

To the stirring solution of the azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄ solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the copper catalyst and other water-soluble reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: Bioconjugation of a Protein with a Fluorescent Dye

This protocol describes the labeling of a protein containing an alkyne- or azide-handle with a corresponding fluorescent dye.

Materials:

-

Alkyne- or azide-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)

-

Azide- or alkyne-functionalized fluorescent dye

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

-

THPTA stock solution (e.g., 50 mM in water)

-

Freshly prepared Sodium Ascorbate stock solution (e.g., 100 mM in water)

Procedure:

-

In a microcentrifuge tube, dilute the modified protein to the desired final concentration in the reaction buffer.

-

Add the fluorescent dye to the protein solution. A 2- to 10-fold molar excess of the dye over the protein is typically used.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.[14] Let this mixture stand for 1-2 minutes at room temperature.

-

Add the catalyst premix to the reaction tube containing the protein and dye.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent protein denaturation.

-

Allow the reaction to proceed at room temperature for 30-60 minutes.

-

The labeled protein can be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.[14]

Application in Drug Development: Activity-Based Protein Profiling (ABPP)

CuAAC has become an indispensable tool in drug discovery, particularly in the field of activity-based protein profiling (ABPP).[15][16] ABPP is a powerful chemical proteomics strategy used to identify and characterize the active state of enzymes in complex biological systems.[17] The workflow involves using a small molecule probe that covalently binds to the active site of a specific enzyme or enzyme family. This probe contains a bioorthogonal handle, typically an alkyne or an azide.

After the probe has labeled its protein targets within a cell lysate or even in living cells, the entire proteome is harvested. The alkyne- or azide-tagged proteins are then conjugated to a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for visualization) bearing the complementary azide or alkyne functionality via CuAAC.[16] This "click" step allows for the selective detection and subsequent identification of the labeled proteins by mass spectrometry. This workflow enables researchers to identify novel drug targets, assess drug selectivity and off-target effects, and discover biomarkers.[15]

References

- 1. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BTTAA, 1334179-85-9 | BroadPharm [broadpharm.com]

- 13. biorxiv.org [biorxiv.org]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Cy5 Alkyne Fluorescent Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core characteristics of the Cy5 alkyne fluorescent probe, a versatile tool in biological research and drug development. Cyanine 5 (Cy5) is a far-red emitting fluorophore known for its high fluorescence intensity and photostability, making it ideal for a range of applications where minimizing background autofluorescence from biological samples is critical.[1][2] The incorporation of a terminal alkyne group allows for its specific and efficient conjugation to azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3][4][5][6]

Core Characteristics and Photophysical Properties

Cy5 alkyne is a water-soluble and pH-insensitive dye across a broad range (pH 4-10), ensuring reliable performance in various biological buffers.[3][5] Its fluorescence emission in the far-red region of the spectrum is particularly advantageous for in vivo imaging, as it allows for deeper tissue penetration and reduces interference from endogenous fluorophores.[1][7] The brightness and photostability of Cy5 make it well-suited for imaging low-abundance targets.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of the Cy5 alkyne fluorescent probe. These values are essential for designing and optimizing fluorescence-based experiments.

| Property | Value | References |

| Excitation Maximum (λex) | ~649-650 nm | [3][5][8][9] |

| Emission Maximum (λem) | ~670-680 nm | [8][9] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [3][5] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [10] |

| Recommended Laser Lines | 633 nm, 635 nm, 647 nm | [3][5] |

| Spectrally Similar Dyes | Alexa Fluor® 647, CF® 647 Dye, DyLight™ 649 | [3][5] |

| Molecular Weight | ~787.96 g/mol (protonated) | [3][5] |

| Solubility | Water, DMSO, DMF | [3][5] |

Experimental Protocols

The primary application of Cy5 alkyne is its use in click chemistry for the specific labeling of azide-modified biomolecules such as proteins, nucleic acids, and glycans.[9]

Detailed Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein

This protocol outlines a general procedure for labeling a protein containing an azide (B81097) group with Cy5 alkyne.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS)

-

Cy5 alkyne

-

DMSO (anhydrous)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

-

Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

Copper-chelating ligand (e.g., TBTA) solution (e.g., 10 mM in DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Cy5 alkyne in anhydrous DMSO (e.g., 10 mM).

-

Prepare a stock solution of the azide-modified protein at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris can interfere with some labeling chemistries, though they are generally compatible with click chemistry.

-

Freshly prepare the sodium ascorbate solution.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein with a 5-10 fold molar excess of Cy5 alkyne stock solution.

-

Add the copper-chelating ligand (e.g., TBTA) to the reaction mixture.

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the components and incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification of the Labeled Protein:

-

Following the incubation, purify the Cy5-labeled protein from unreacted dye and other reaction components.

-

Size-exclusion chromatography is a common method for this purification step.

-

Collect the fractions containing the labeled protein, which can be identified by its characteristic color and by measuring absorbance at 280 nm (for protein) and 650 nm (for Cy5).

-

-

Characterization and Storage:

-

Confirm the successful labeling and determine the degree of labeling using UV-Vis spectrophotometry.

-

Store the purified Cy5-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

-

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling an azide-modified protein with Cy5 alkyne using click chemistry.

Caption: Workflow for Cy5 alkyne labeling of proteins.

Signaling Pathway Example: Imaging Glycan Dynamics

Cy5 alkyne is frequently used to visualize metabolically labeled biomolecules. For instance, cells can be fed with an azide-modified sugar, which is incorporated into glycoproteins. The subsequent click reaction with Cy5 alkyne allows for the fluorescent labeling and imaging of these glycans, providing insights into their trafficking and localization, which are crucial in many signaling pathways.

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. lumiprobe.com [lumiprobe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. FastClick™ Cy5 Alkyne | AAT Bioquest [aatbio.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. abpbio.com [abpbio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. lifetein.com [lifetein.com]

- 10. lumiprobe.com [lumiprobe.com]

The Core Applications of Cy5 Alkyne in Cellular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental applications of Cy5 alkyne in cell biology. Cy5 alkyne, a bright and photostable far-red fluorescent probe, has become an indispensable tool for researchers seeking to visualize and quantify a wide range of biological processes within the complex environment of the living cell. Its utility is primarily derived from its terminal alkyne group, which allows for its covalent attachment to azide-modified biomolecules via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction enables the precise labeling of target molecules in complex biological systems with minimal perturbation.

This document details the core principles of Cy5 alkyne-based labeling, presents key quantitative data, provides detailed experimental protocols for its primary applications, and includes visualizations of the experimental workflows.

Data Presentation: Quantitative Properties of Cy5 Alkyne and Spectrally Similar Dyes

The selection of a fluorophore is a critical step in experimental design. The following tables summarize the key spectral and photophysical properties of Cy5 alkyne and provide a comparison with its common alternative, Alexa Fluor 647 alkyne.

| Property | Cy5 Alkyne | Source |

| Excitation Maximum | 646 - 650 nm | [1][2] |

| Emission Maximum | 662 - 671 nm | [1][3] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [1][3] |

| Fluorescence Quantum Yield (Φ) | 0.2 | [1] |

| Solubility | Water, DMSO, DMF | [3] |

| Spectrally Similar Dyes | Alexa Fluor® 647, CF® 647 Dye, DyLight™ 649 | [3] |

Table 1: Spectroscopic Properties of Cy5 Alkyne. This table provides a summary of the key optical properties of Cy5 alkyne, which are essential for configuring imaging instrumentation and for quantitative analysis.

| Feature | Cy5 | Alexa Fluor 647 | Source | |---|---|---| | Brightness | High | Higher |[4][5] | | Photostability | Good | Higher |[6] | | pH Sensitivity | Insensitive (pH 4-10) | Generally low |[3] | | Self-Quenching | Prone to aggregation and self-quenching at high labeling densities | Less prone to self-quenching |[6] |

Table 2: Comparative Analysis of Cy5 and the Spectrally Similar Alexa Fluor 647. This table offers a head-to-head comparison of Cy5 and its widely used alternative, Alexa Fluor 647. While Cy5 is a cost-effective and bright fluorophore, Alexa Fluor 647 often provides superior performance in terms of brightness and photostability, particularly at high degrees of labeling.[6][7]

Core Applications and Experimental Protocols

The primary utility of Cy5 alkyne in cell biology lies in its application in click chemistry-based detection of metabolically or enzymatically incorporated azide-modified biomolecules. This section details the protocols for three key applications: labeling of newly synthesized DNA, proteins, and glycans.

Visualization of DNA Replication: The EdU Cell Proliferation Assay

The 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assay is a powerful method for detecting and quantifying DNA synthesis in proliferating cells. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA. The terminal alkyne group on EdU then serves as a handle for covalent labeling with an azide-modified fluorophore, such as Cy5 azide (B81097), via a click reaction. This method is a popular alternative to the traditional BrdU assay as it does not require harsh DNA denaturation steps, thus better-preserving cell morphology and antigenicity for multiplexing with immunofluorescence.

Figure 1: Experimental workflow for the EdU cell proliferation assay.

Materials:

-

Cells cultured on coverslips

-

5-ethynyl-2'-deoxyuridine (EdU)

-

Cy5 azide

-

Copper (II) sulfate (B86663) (CuSO₄)

-

Reductive agent (e.g., sodium ascorbate)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Wash buffer (e.g., PBS with 3% BSA)

-

Nuclear counterstain (e.g., DAPI)

Procedure:

-

EdU Labeling:

-

Incubate cells with 10 µM EdU in their normal growth medium for a period appropriate for the cell type's doubling time (e.g., 1-2 hours for rapidly dividing cells).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash twice with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For each coverslip, mix:

-

43 µL PBS

-

2 µL 100 mM CuSO₄

-

0.12 µL Cy5 azide (from a 10 mM stock in DMSO)

-

5 µL 1 M sodium ascorbate (B8700270) (freshly prepared)

-

-

Add the click reaction cocktail to the coverslips and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS.

-

Incubate with a nuclear counterstain, such as DAPI, for 5-10 minutes.

-

Wash twice with PBS.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm) and the nuclear counterstain.

-

Profiling Nascent Proteomes: Metabolic Labeling with Azide-Modified Amino Acids

Metabolic labeling with non-canonical amino acids containing bioorthogonal handles is a powerful technique for studying newly synthesized proteins. L-azidohomoalanine (AHA), an analog of methionine, can be incorporated into proteins during translation. The azide group of AHA then allows for the visualization of the nascent proteome via a click reaction with an alkyne-functionalized fluorophore like Cy5 alkyne. This approach can be used for both in-gel fluorescence detection and imaging of protein synthesis in cells.

Figure 2: Workflow for metabolic labeling of proteins and in-gel detection.

Materials:

-

Cultured cells

-

Methionine-free medium

-

L-azidohomoalanine (AHA)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Cy5 alkyne

-

Copper (II) sulfate (CuSO₄)

-

Copper-chelating ligand (e.g., THPTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Protein precipitation solution (e.g., acetone (B3395972) or TCA)

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

Procedure:

-

Metabolic Labeling:

-

Wash cells with PBS and incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine.

-

Replace the medium with methionine-free medium supplemented with 25-50 µM AHA and incubate for the desired labeling period (e.g., 1-24 hours).

-

-

Cell Lysis:

-

Wash cells twice with cold PBS and lyse in an appropriate lysis buffer.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

Click Reaction:

-

In a microfuge tube, combine the protein lysate (e.g., 50 µg) with the click reaction components. A typical reaction might include:

-

Protein lysate

-

PBS to adjust volume

-

Cy5 alkyne (final concentration 25-50 µM)

-

THPTA (final concentration 100 µM)

-

CuSO₄ (final concentration 50 µM)

-

Sodium ascorbate (final concentration 500 µM, added last to initiate the reaction)

-

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Protein Precipitation and Sample Preparation:

-

Precipitate the labeled proteins by adding 4 volumes of cold acetone and incubating at -20°C overnight.

-

Pellet the protein by centrifugation, wash with cold methanol, and air-dry the pellet.

-

Resuspend the protein pellet in SDS-PAGE sample buffer.

-

-

In-Gel Fluorescence Analysis:

-

Separate the proteins by SDS-PAGE.

-

Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for Cy5 (~650 nm and ~670 nm, respectively).

-

After scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile.

-

Glycan Labeling and Imaging

The study of glycosylation, a critical post-translational modification, can be facilitated by metabolically labeling glycans with azide-modified monosaccharide precursors. For example, peracetylated N-azidoacetylgalactosamine (GalNAz) can be incorporated into O-linked glycoproteins. The azide handle then allows for the detection of these glycoproteins using Cy5 alkyne and click chemistry.

Figure 3: General workflow for metabolic glycan labeling and imaging.

Materials:

-

Cultured cells

-

Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz)

-

Fixation and permeabilization reagents (as for EdU assay)

-

Cy5 alkyne

-

Click chemistry reagents (as for AHA labeling)

-

Wash buffer

-

Nuclear counterstain

Procedure:

-

Metabolic Labeling:

-

Incubate cells with Ac₄GalNAz (typically 25-50 µM) in their normal growth medium for 24-72 hours.

-

-

Fixation and Permeabilization:

-

Follow the same procedure as for the EdU assay (Section 1, step 2).

-

-

Click Reaction:

-

Prepare the click reaction cocktail as described for the EdU assay, but substituting Cy5 azide with Cy5 alkyne.

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells thoroughly with PBS.

-

Counterstain the nuclei if desired.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for Cy5.

-

Conclusion

Cy5 alkyne, in conjunction with click chemistry, provides a versatile and powerful platform for the fluorescent labeling and analysis of a wide array of biomolecules and biological processes in living cells. Its far-red emission minimizes autofluorescence from cellular components, leading to high signal-to-noise ratios in imaging experiments. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to effectively design and execute experiments utilizing this valuable tool, thereby advancing our understanding of complex cellular functions.

References

- 1. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]

- 2. Cy5-alkyne | 1223357-57-0 [amp.chemicalbook.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]

- 5. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]

- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Protocol for Labeling Proteins with Cy5 Alkyne using Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the covalent labeling of proteins with Cy5 alkyne using click chemistry. This method offers a highly specific and efficient way to conjugate the Cy5 fluorophore to a protein of interest, enabling a wide range of downstream applications such as fluorescence microscopy, flow cytometry, Western blotting, and protein-protein interaction studies.

The protocol outlines two primary click chemistry approaches: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods depends on the specific experimental requirements, particularly the sensitivity of the protein to copper ions.

Introduction to Cy5 Alkyne Labeling via Click Chemistry:

Traditional protein labeling methods often target reactive amino acid side chains, such as primary amines on lysine (B10760008) residues. While effective, these methods can sometimes lead to heterogeneous labeling and potential disruption of protein function if the modification occurs at a critical site.

Click chemistry provides a bioorthogonal approach, meaning the reactive groups (an azide (B81097) and an alkyne) are mutually reactive but inert to the biological functional groups found in proteins, nucleic acids, and other cellular components. This ensures highly specific labeling at a predetermined site. To label a protein with Cy5 alkyne, the protein must first be functionalized with an azide group. This can be achieved through various methods, including:

-

Metabolic Labeling: Incorporating unnatural amino acids containing an azide group (e.g., L-azidohomoalanine, AHA) into the protein during cell culture. This method is suitable for labeling newly synthesized proteins in a cellular context.

-

Enzymatic Labeling: Using specific enzymes to attach an azide-containing tag to the protein. This allows for site-specific modification of purified proteins.

-

Chemical Modification: Chemically modifying specific amino acid residues (e.g., lysines) with a reagent that introduces an azide group.

Once the protein is azide-modified, it can be reacted with a Cy5 alkyne derivative to form a stable triazole linkage.

Quantitative Data Summary

The following tables summarize typical quantitative data for protein labeling with Cy5 alkyne using both CuAAC and SPAAC methodologies. These values are illustrative and can vary depending on the protein, buffer conditions, and specific reagents used.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Typical Labeling Efficiency | > 90% | 70 - 90% |

| Typical Dye-to-Protein Ratio | 1 - 4 | 1 - 3 |

| Typical Reaction Time | 1 - 4 hours | 1 - 12 hours |

| Biocompatibility | Potential for cytotoxicity due to copper catalyst | Excellent biocompatibility (copper-free) |

| Purification Method | Typical Protein Recovery | Purity of Labeled Protein |

| Size-Exclusion Chromatography (SEC) | 85 - 95% | > 95% |

| Dialysis | > 90% | > 90% |

| Spin Desalting Columns | > 80% | Good (may require multiple runs for high purity) |

Experimental Protocols

Part 1: Introduction of an Azide Handle into the Target Protein

Method A: Metabolic Labeling with L-Azidohomoalanine (AHA)

This method is suitable for labeling newly synthesized proteins in cell culture.

Materials:

-

Methionine-free cell culture medium

-

L-Azidohomoalanine (AHA)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Protocol:

-

Culture cells in their standard growth medium to the desired confluency.

-

Aspirate the standard growth medium and wash the cells once with warm PBS.

-

Replace the medium with methionine-free medium supplemented with dFBS and the desired concentration of AHA (typically 25-50 µM).

-

Incubate the cells for the desired period (e.g., 4-24 hours) to allow for AHA incorporation into newly synthesized proteins.

-

After the incubation, wash the cells twice with cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

The resulting cell lysate containing azide-modified proteins is now ready for the click chemistry reaction.

Part 2: Cy5 Alkyne Labeling via Click Chemistry

Method A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly efficient method but requires a copper catalyst, which can be cytotoxic in living systems. It is ideal for labeling purified proteins or cell lysates.

Materials:

-

Azide-modified protein (from Part 1 or other methods)

-

Cy5 alkyne

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270) (freshly prepared)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO

Protocol:

-

Prepare a stock solution of Cy5 alkyne in DMSO (e.g., 10 mM).

-

In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

-

Prepare the catalyst premix: in a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio in reaction buffer.

-

Add the Cy5 alkyne stock solution to the protein solution to achieve the desired final concentration (typically 2-5 molar excess over the protein).

-

Add the CuSO₄/THPTA premix to the reaction mixture.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Proceed to the purification of the labeled protein.

Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for labeling proteins in living cells or when working with copper-sensitive proteins. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative of Cy5.

Materials:

-

Azide-modified protein (from Part 1 or other methods)

-

Cy5-DBCO (or other strained alkyne derivative)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO

Protocol:

-

Prepare a stock solution of Cy5-DBCO in DMSO (e.g., 10 mM).

-

In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

-

Add the Cy5-DBCO stock solution to the protein solution to achieve the desired final concentration (typically 2-10 molar excess over the protein).

-

Incubate the reaction at room temperature or 37°C for 1-12 hours, protected from light. For live-cell labeling, the incubation time may be shorter (e.g., 30-60 minutes).

-

Proceed to the purification of the labeled protein.

Part 3: Purification of the Labeled Protein

Method A: Size-Exclusion Chromatography (SEC)

This method separates the labeled protein from unreacted dye and other small molecules based on size.

Materials:

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Elution buffer (e.g., PBS, pH 7.4)

Protocol:

-

Equilibrate the SEC column with the elution buffer.

-

Carefully load the reaction mixture onto the top of the column.

-

Allow the sample to enter the column bed.

-

Begin eluting the sample with the elution buffer.

-

The labeled protein, being larger, will elute first, while the smaller, unreacted dye molecules will be retained longer in the column.

-

Collect the colored fractions corresponding to the labeled protein.

-

Monitor the elution profile using a spectrophotometer at 280 nm (for protein) and ~650 nm (for Cy5).

Method B: Dialysis

This method is suitable for larger sample volumes and involves the diffusion of small molecules across a semi-permeable membrane.

Materials:

-

Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 10 kDa)

-

Large volume of dialysis buffer (e.g., PBS, pH 7.4)

Protocol:

-

Transfer the reaction mixture into the dialysis tubing/cassette.

-

Place the tubing/cassette in a large beaker containing the dialysis buffer (at least 1000-fold the volume of the sample).

-

Stir the buffer gently at 4°C.

-

Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unreacted dye.

-

Recover the purified, labeled protein from the dialysis tubing/cassette.

Part 4: Characterization of the Labeled Protein

Calculation of Dye-to-Protein Ratio:

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A₆₅₀).

-

Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

-

CF is the correction factor for the absorbance of the dye at 280 nm (typically ~0.05 for Cy5).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the concentration of the Cy5 dye using the Beer-Lambert law: Dye Concentration (M) = A₆₅₀ / ε_dye

-

ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (typically ~250,000 cm⁻¹M⁻¹).

-

-

Calculate the Dye-to-Protein Ratio: D/P Ratio = Dye Concentration / Protein Concentration

Visualizations

Caption: Experimental workflow for labeling proteins with Cy5 alkyne.

Caption: Simplified EGFR signaling pathway leading to gene transcription.

Application Notes and Protocols for Cy5 Alkyne Click Chemistry in DNA Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are rapid, efficient, and specific. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a powerful tool for biomolecular labeling.[1][2][3] This method facilitates the covalent ligation of an azide-functionalized molecule with an alkyne-functionalized molecule.[1][4] Due to the bio-orthogonal nature of the azide (B81097) and alkyne groups, which are absent in most biological systems, this reaction offers exceptional specificity for labeling biomolecules like DNA.[1][3][4]

Cyanine 5 (Cy5) is a fluorescent dye widely used in various biological applications, including fluorescence microscopy, flow cytometry, and microarray analysis, owing to its high extinction coefficient and fluorescence quantum yield in the far-red spectrum.[5] Labeling DNA with Cy5 using click chemistry provides a robust and versatile method for generating fluorescent probes for a wide range of molecular biology and diagnostic applications.

These application notes provide a detailed protocol for the efficient labeling of alkyne-modified DNA with Cy5 azide using a copper(I)-catalyzed click chemistry reaction.

Data Presentation

Comparison of Common Copper Catalyst Systems for CuAAC Reactions

The choice of the copper catalyst system is crucial for the efficiency and success of the click reaction. The following table summarizes the performance of representative copper catalyst systems based on published experimental data.

| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |

| CuSO₄/Sodium Ascorbate | 1 | 0.5 - 3.5 h | 50 | 80 - 96% | Inexpensive, readily available, effective in aqueous media.[2] | Requires a reducing agent, potential for copper contamination in the product.[2] |

| CuI | 1 | 2 - 8 h | Room Temp. | 91 - 97% | Direct use of Cu(I), often no reducing agent needed initially.[2] | Cu(I) is prone to oxidation.[2] |

| [Cu(PPh₃)₃Br] | - | - | - | 96% | Highly efficient for bulk polymerization.[2] | Higher cost, potential for phosphine (B1218219) ligand side reactions.[2] |

| Supported Cu₂O/CuO on Carbon | - | - | - | High | Robust, efficient, easily recoverable and reusable.[2] | May require higher catalyst loading or longer reaction times compared to homogeneous systems.[2] |

Experimental Protocols

Materials and Reagents

-

Alkyne-modified DNA

-

Cy5 azide

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Nuclease-free water

-

DNA purification columns or kits (e.g., PAGE, RP-HPLC)

-

Buffer solutions (e.g., phosphate-buffered saline - PBS)

Stock Solution Preparation

-

Alkyne-modified DNA: Dissolve in nuclease-free water to a final concentration of 100 µM.

-

Cy5 Azide: Dissolve in DMSO to a final concentration of 10 mM.

-

Copper(II) Sulfate: Dissolve in nuclease-free water to a final concentration of 100 mM.

-

Sodium Ascorbate: Prepare a fresh 100 mM solution in nuclease-free water immediately before use.

-

TBTA/THPTA Ligand: Dissolve in DMSO to a final concentration of 100 mM.

DNA Labeling Protocol

This protocol is a general guideline and may require optimization for specific DNA sequences and applications.

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

-

Nuclease-free water to a final volume of 100 µL

-

10 µL of 10X PBS buffer (final concentration 1X)

-

10 µL of 100 µM alkyne-modified DNA (final concentration 10 µM)

-

5 µL of 10 mM Cy5 azide in DMSO (final concentration 0.5 mM)

-

2 µL of 100 mM TBTA/THPTA ligand in DMSO (final concentration 2 mM)

-

-

Catalyst Preparation: In a separate tube, premix:

-

1 µL of 100 mM CuSO₄

-

5 µL of 100 mM freshly prepared sodium ascorbate

-

-

Reaction Initiation: Add the 6 µL of the catalyst mixture to the reaction setup.

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light. For complex DNA structures or lower concentrations, the reaction time may be extended overnight.

-

Purification of Labeled DNA:

-

Remove unreacted Cy5 azide and copper catalyst using a DNA purification column or by ethanol (B145695) precipitation.

-

For higher purity, the labeled DNA can be purified by polyacrylamide gel electrophoresis (PAGE) or reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

-

Data Analysis and Interpretation

The efficiency of the labeling reaction can be assessed by UV-Vis spectroscopy. The concentration of the DNA can be determined by measuring the absorbance at 260 nm, and the concentration of Cy5 can be determined by its absorbance maximum at ~649 nm. The labeling efficiency is calculated as the ratio of the molar concentration of the dye to the molar concentration of the DNA.

It is important to note that the fluorescence intensity of Cy5 can be influenced by the local DNA sequence.[6][7] Purine-rich sequences tend to result in higher fluorescence intensity.[6][7]

Mandatory Visualizations

Caption: Experimental workflow for labeling DNA with Cy5 using click chemistry.

Caption: The CuAAC reaction between an alkyne-modified DNA and a Cy5 azide.

References

- 1. FastClick™ Cy5 Azide | AAT Bioquest [aatbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Cy5 NT Labeling Kit, Fluorescent Nick Translation Labeling Kits - Jena Bioscience [jenabioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescence Microscopy of Lipids using Cy5 Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of lipid metabolism, trafficking, and localization is critical for understanding numerous cellular processes in both healthy and diseased states. Metabolic labeling with bioorthogonal chemical reporters, such as alkyne-functionalized lipid analogs, has emerged as a powerful tool for visualizing and tracking lipids within cells.[1][2] This technique utilizes the cell's own metabolic pathways to incorporate these analogs into various lipid species.[1] The incorporated alkyne group then serves as a handle for covalent ligation to a reporter molecule, such as a fluorescent dye, via a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry".[1]

This document provides detailed application notes and protocols for the use of Cy5 alkyne in conjunction with metabolically incorporated alkynyl lipids for fluorescence microscopy. Cy5 is a far-red fluorescent dye with high photostability and brightness, making it an excellent choice for imaging low-abundance targets with minimal autofluorescence from biological specimens.[3][4]

Principle of the Method

The workflow for fluorescently labeling lipids using Cy5 alkyne involves two main steps:

-

Metabolic Incorporation of an Alkyne-Modified Lipid: Cells are cultured in the presence of a lipid analog containing a terminal alkyne group. These analogs, such as alkynyl fatty acids or cholesterol, are taken up by cells and incorporated into various lipid species through their natural metabolic pathways.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): After metabolic labeling, cells are fixed and permeabilized. A "click reaction" is then performed to covalently attach an azide-modified Cy5 dye to the alkyne-tagged lipids. The resulting fluorescently labeled lipids can then be visualized by fluorescence microscopy, revealing their subcellular localization.[5]

Data Presentation

Cy5 Alkyne Properties

| Property | Value | Reference |

| Excitation Maximum | ~649 nm | [3] |

| Emission Maximum | ~671 nm | [3] |

| Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | [3] |

| Recommended Laser Lines | 633 nm or 647 nm | [3] |

| Solubility | Water, DMSO, DMF | [3] |

| pH Sensitivity | pH-insensitive from pH 4 to 10 | [3] |

| Spectrally Similar Dyes | Alexa Fluor® 647, CF® 647 Dye | [3] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Lipids in Mammalian Cells

This protocol describes the metabolic incorporation of an alkynyl lipid analog into cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-